molecular formula C29H31N3O8 B14747317 (2S)-2-[[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxycarbonylamino]-4-methylpentanoic acid

(2S)-2-[[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxycarbonylamino]-4-methylpentanoic acid

Cat. No.: B14747317
M. Wt: 549.6 g/mol
InChI Key: ZZDNZXXEDKNHBZ-ZTOMLWHTSA-N
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Description

The compound (2S)-2-[[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxycarbonylamino]-4-methylpentanoic acid is a complex organic molecule with a unique structure. This compound is characterized by its multiple rings and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxycarbonylamino]-4-methylpentanoic acid involves multiple steps, including the formation of its pentacyclic structure and the introduction of various functional groups. The reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure the correct formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process would likely include purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: Functional groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study complex organic reactions and mechanisms.

    Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the synthesis of advanced materials and as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism by which (2S)-2-[[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxycarbonylamino]-4-methylpentanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors, leading to changes in cellular pathways and biological responses. The exact pathways involved can vary depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2S)-2-[[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxycarbonylamino]-4-methylpentanoic acid apart is its intricate structure, which allows for a diverse range of chemical reactions and interactions. This complexity makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C29H31N3O8

Molecular Weight

549.6 g/mol

IUPAC Name

(2S)-2-[[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxycarbonylamino]-4-methylpentanoic acid

InChI

InChI=1S/C29H31N3O8/c1-5-16-17-10-15(40-28(37)31-22(26(34)35)9-14(3)4)7-8-21(17)30-24-18(16)12-32-23(24)11-20-19(25(32)33)13-39-27(36)29(20,38)6-2/h7-8,10-11,14,22,38H,5-6,9,12-13H2,1-4H3,(H,31,37)(H,34,35)/t22-,29-/m0/s1

InChI Key

ZZDNZXXEDKNHBZ-ZTOMLWHTSA-N

Isomeric SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N[C@@H](CC(C)C)C(=O)O

Canonical SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)NC(CC(C)C)C(=O)O

Origin of Product

United States

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